molecular formula C10H16Cl2N2 B3018306 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride CAS No. 2034456-53-4

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride

Cat. No.: B3018306
CAS No.: 2034456-53-4
M. Wt: 235.15
InChI Key: QEGSCAUTWLLYLF-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is a pyridine derivative featuring a pyrrolidine ring connected via a methylene bridge to the 3-position of the pyridine core. The dihydrochloride salt enhances its solubility in aqueous or acidic media, a common trait among pharmaceutical and agrochemical intermediates . Its physicochemical properties (e.g., melting point, solubility) can be inferred from related dihydrochloride salts, which typically exhibit high thermal stability and water solubility at low pH .

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;/h3-5,8H,1-2,6-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGSCAUTWLLYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method is the reductive amination of pyridine-3-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions, including oxidation and substitution, makes it a valuable reagent.

Biology

  • Enzyme Inhibition Studies : Research has demonstrated that 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride can act as an inhibitor for specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
  • Receptor Binding Studies : The compound is utilized in studies investigating receptor-ligand interactions, particularly in the context of neurotransmitter receptors, which are critical for understanding neurological functions and disorders.

Medicine

  • Therapeutic Development : There is ongoing research into the compound's potential therapeutic effects, especially in drug development targeting neurological disorders due to its ability to modulate receptor activities. Case studies have shown promising results in preclinical models for conditions such as anxiety and depression.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used to produce specialty chemicals that require specific functional groups for enhanced performance in various formulations.

Case Studies and Research Insights

Recent studies have highlighted the compound's potential in cancer therapy by demonstrating cytotoxic effects against various cancer cell lines. For instance, research published in reputable journals indicates that derivatives of 3-(Pyrrolidin-1-ylmethyl)pyridine exhibit selective toxicity towards tumor cells while sparing normal cells . This selectivity suggests its utility in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The compound’s pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

(a) 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

  • Structural Difference : The pyrrolidine group is attached to the 4-position of pyridine, and an amine group is present at the 3-position.
  • Implications : The altered substituent position and additional amine group may influence binding affinity in biological systems. For example, the amine could participate in hydrogen bonding, enhancing interactions with target proteins .
  • Synthesis: Similar to the target compound, this derivative is purified via silica gel chromatography, but starting materials include p-chlorophenyl isocyanate and N-methyl amino acid methyl ester dihydrochloride .

(b) 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

  • Structural Difference: A pentanoyl chain with an amino group replaces the pyrrolidinylmethyl moiety.
  • Implications : The longer carbon chain may increase lipophilicity, affecting membrane permeability and metabolic stability. This compound is listed in safety data sheets with GHS hazard classifications, suggesting handling precautions for health hazards .

(c) 3-(3-Chloro-1H-pyrazol-1-yl)pyridine

  • Structural Difference : A chlorinated pyrazole ring replaces the pyrrolidinylmethyl group.
  • Implications : The chloro-pyrazole moiety is associated with pesticidal activity, as seen in intermediates used for agrochemical synthesis .

Biological Activity

3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅Cl₂N₃
  • Molecular Weight : 250.17 g/mol
  • Melting Point : Not specified in the sources
  • Solubility : Soluble in water and organic solvents

This compound features a pyridine ring substituted with a pyrrolidine moiety, which may contribute to its biological activity by interacting with various biological targets.

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly in the central nervous system (CNS), given the structural similarities to other known psychoactive compounds.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter metabolism, potentially modulating synaptic transmission and influencing various neurological processes.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial effects. The presence of the pyrrolidine structure is often associated with enhanced activity against a range of pathogens.

Anticancer Activity

The compound has been investigated for its potential role in cancer therapy. Boronic acid derivatives, similar to this compound, are known to inhibit proteasomes—crucial components in regulating protein degradation pathways involved in cancer progression. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, thereby promoting cell death .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Applications
This compoundAntimicrobial, AnticancerDrug synthesis, enzyme inhibition
3-Bromo-2-methoxypyridine-4-boronic acid pinacol esterLess studiedPotentially similar applications
3-Bromo-2-methoxypyridine-6-boronic acid pinacol esterUnder investigationEmerging therapeutic uses

Case Studies and Research Findings

Several notable studies have explored the biological implications of pyridine derivatives, including this compound:

  • Anticancer Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through proteasome inhibition .
  • Enzyme Inhibition : Investigations into enzyme inhibition have demonstrated that pyrrolidine derivatives can effectively modulate enzyme activity, influencing metabolic pathways critical for maintaining cellular homeostasis .

Q & A

Q. Basic

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent deliquescence and photodegradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact, as dihydrochloride salts can release HCl upon decomposition .
  • Solubility management : Prepare fresh solutions in deionized water or DMSO, as long-term storage in solution may promote hydrolysis.

Which advanced spectroscopic techniques are recommended for characterizing the structural integrity of this compound, particularly in complex reaction mixtures?

Q. Advanced

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and detects trace impurities.
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) : Resolves overlapping signals from the pyrrolidine and pyridine moieties. For example, ¹H NMR of analogous compounds like 2-(piperidin-2-yl)pyridine dihydrochloride shows distinct shifts for aromatic protons and amine groups .
  • X-ray crystallography : Provides definitive proof of salt formation and stereochemistry, as demonstrated for related octahydropyrrolopyridine dihydrochlorides .

What strategies can be employed to optimize the purification of this compound when dealing with hygroscopic properties or diastereomeric byproducts?

Q. Advanced

  • Chromatography : Use reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% TFA) to separate diastereomers .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol:acetone 3:1) to reduce hygroscopicity during drying .
  • Salt metathesis : Convert the dihydrochloride to a less hygroscopic salt (e.g., tosylate) for long-term storage, then regenerate the HCl salt as needed .

How can researchers design biological activity assays for this compound derivatives, considering its potential as a neurotransmitter analog or enzyme modulator?

Q. Advanced

  • Receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement, leveraging the compound’s structural similarity to piperidine-based ligands .
  • Enzyme inhibition studies : Test for acetylcholinesterase (AChE) inhibition using Ellman’s method, as pyridine-pyrrolidine hybrids are known to interact with catalytic sites .
  • Cellular toxicity profiling : Use HEK293 or SH-SY5Y cells to assess cytotoxicity at varying concentrations (1–100 µM), with LC50 calculations .

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